molecular formula C13H15NO3 B5834998 1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B5834998
M. Wt: 233.26 g/mol
InChI Key: VPKTWMRJVVXNKS-UHFFFAOYSA-N
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Description

1’-propylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a 1,3-dioxolane ring is fused to an indole moiety, with a propyl group attached to the spiro center. The presence of both the dioxolane and indole rings imparts distinct chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-propylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The spirocyclic structure is formed by reacting the indole derivative with a suitable dioxolane precursor. This step often requires the use of a strong acid catalyst to facilitate the cyclization process.

    Propylation: The final step involves the introduction of the propyl group at the spiro center. This can be achieved through alkylation reactions using propyl halides in the presence of a base.

Industrial Production Methods

Industrial production of 1’-propylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1’-propylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indole ring or the dioxolane moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole or dioxolane rings.

Scientific Research Applications

1’-propylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1’-propylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1’-methylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one: Similar structure with a methyl group instead of a propyl group.

    1’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one: Similar structure with an ethyl group instead of a propyl group.

    1’-butylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one: Similar structure with a butyl group instead of a propyl group.

Uniqueness

1’-propylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is unique due to the presence of the propyl group, which can influence its chemical reactivity, biological activity, and physical properties. The propyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

IUPAC Name

1'-propylspiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-7-14-11-6-4-3-5-10(11)13(12(14)15)16-8-9-17-13/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKTWMRJVVXNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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